6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione 6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14847969
InChI: InChI=1S/C15H6Br2F3NO3/c16-7-5-8-12(10(17)6-7)24-14(23)21(13(8)22)11-4-2-1-3-9(11)15(18,19)20/h1-6H
SMILES:
Molecular Formula: C15H6Br2F3NO3
Molecular Weight: 465.02 g/mol

6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione

CAS No.:

Cat. No.: VC14847969

Molecular Formula: C15H6Br2F3NO3

Molecular Weight: 465.02 g/mol

* For research use only. Not for human or veterinary use.

6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione -

Specification

Molecular Formula C15H6Br2F3NO3
Molecular Weight 465.02 g/mol
IUPAC Name 6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-1,3-benzoxazine-2,4-dione
Standard InChI InChI=1S/C15H6Br2F3NO3/c16-7-5-8-12(10(17)6-7)24-14(23)21(13(8)22)11-4-2-1-3-9(11)15(18,19)20/h1-6H
Standard InChI Key JGNQVAMBJVWVLC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3=C(C(=CC(=C3)Br)Br)OC2=O

Introduction

6,8-Dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione is a complex organic compound belonging to the benzoxazine class. It features a dibrominated benzoxazine core with a trifluoromethyl-substituted phenyl group attached at the 3-position. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Potentially forming oxides or higher oxidation state derivatives.

  • Reduction: Leading to debromination or reduction of other functional groups.

  • Substitution: Bromine atoms can be replaced with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Synthesis Methods

The synthesis of 6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione typically involves multiple steps, starting from readily available precursors. A common approach might include:

  • Bromination: Introducing bromine atoms into a suitable benzoxazine precursor.

  • Trifluoromethylation: Incorporating the trifluoromethyl group through a nucleophilic substitution reaction.

Reaction conditions often require strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Chemical Applications

  • Building Block: Used as a precursor for synthesizing more complex molecules.

  • Reagent: Participates in various organic reactions due to its reactive functional groups.

Biological Applications

  • Biological Interactions: Its unique structure makes it a candidate for studying biological pathways and interactions.

  • Pharmaceutical Potential: Ongoing research explores its potential as a pharmaceutical intermediate or active ingredient.

Materials Science Applications

  • New Materials Development: May be used in creating polymers or coatings with specific properties.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCore Structure
6,8-Dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dioneC15H6Br2F3NO3Approximately 446 g/molBenzoxazine
5,6-Dibromo-2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dioneC15H12Br2F3NO2455.06 g/molIsoindole
4,7-Dibromo-5,6-difluoro-benzothiadiazoleC6H2Br2F2N2S294.95 g/molBenzothiadiazole

This compound is distinct due to its benzoxazine core and the specific arrangement of bromine and trifluoromethyl groups.

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